molecular formula C14H19N3OS B184733 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-50-1

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B184733
M. Wt: 277.39 g/mol
InChI Key: VFJHCIUJARGAOD-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number: 588673-50-1 . It has a molecular weight of 277.39 . The IUPAC name for this compound is 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 277.39 .

Scientific Research Applications

1. Potential Anti-Inflammatory Agent

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds have been investigated for their potential anti-inflammatory properties. One study found that derivatives of 1,2,4-triazole, including those with tert-butylphenol components, exhibited potent inhibitory activities against both 5-lipoxygenase and cyclooxygenase, indicating potential as orally-active, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).

2. Antimicrobial Applications

Compounds structurally related to 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial activities. For example, studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial activities, indicating the potential of these compounds in combating bacterial and fungal infections (Bayrak et al., 2009).

3. DNA Methylation Inhibition

Recent research has highlighted the potential of 1,2,4-triazole thioether derivatives, closely related to the compound , as DNA methylation inhibitors. These compounds have shown significant effects on the methylation level of tumor DNA, suggesting a potential role in anti-tumor applications (Hovsepyan et al., 2018).

4. Corrosion Inhibition

Derivatives of 1,2,4-triazole, similar to 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been examined for their corrosion inhibition properties. Studies have shown that these compounds can effectively inhibit corrosion in metals like mild steel in acidic environments, highlighting their potential use in industrial applications (Yadav et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJHCIUJARGAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357237
Record name 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588673-50-1
Record name 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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